CRE-P-1 originates from the bacteriophage P1, a virus that infects bacteria. The classification of CRE-P-1 falls under the category of site-specific recombinases, which are enzymes that catalyze the recombination of DNA at specific sites. These enzymes are essential tools in genetic engineering due to their ability to precisely manipulate DNA sequences.
The synthesis of CRE-P-1 involves recombinant DNA technology. The gene encoding the Cre recombinase is typically cloned into an expression vector, which is then introduced into host cells (often Escherichia coli). The following steps outline the general process:
This method allows for large-scale production of CRE-P-1 suitable for various applications in research and biotechnology.
The molecular structure of CRE-P-1 reveals a homodimeric configuration, where two Cre proteins bind together to form a functional unit. Each monomer consists of several key domains responsible for DNA binding and catalytic activity. Structural studies using techniques such as X-ray crystallography have provided insights into its three-dimensional conformation:
Data from structural analyses indicate that mutations in these domains can significantly affect the recombinase's efficiency and specificity.
CRE-P-1 catalyzes site-specific recombination through a series of well-defined chemical reactions:
These reactions are essential in applications such as gene knockout experiments and transgene integration.
The mechanism by which CRE-P-1 operates involves several key steps:
Data from mutational analyses suggest that specific amino acids within the Cre protein are crucial for its binding affinity and catalytic efficiency .
CRE-P-1 is typically characterized by:
The chemical properties include:
These properties make CRE-P-1 suitable for various laboratory applications involving DNA manipulation.
CRE-P-1 has numerous applications in molecular biology and genetic engineering:
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